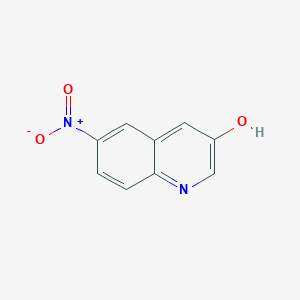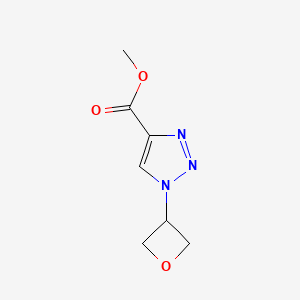
4-(Aminomethyl)-1-naphthonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminometil)-1-naftonitrilo es un compuesto orgánico con una estructura de anillo de naftaleno sustituida con un grupo aminometil y un grupo nitrilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(Aminometil)-1-naftonitrilo generalmente implica la introducción del grupo aminometil y el grupo nitrilo en el anillo de naftaleno. Un método común es la reacción de 1-naftaldehído con una amina, seguida de una reacción de cianación para introducir el grupo nitrilo. Las condiciones de reacción a menudo involucran el uso de catalizadores y disolventes específicos para lograr altos rendimientos y pureza.
Métodos de producción industrial
En entornos industriales, la producción de 4-(Aminometil)-1-naftonitrilo puede implicar reacciones a gran escala utilizando condiciones optimizadas para garantizar la rentabilidad y la eficiencia. Esto puede incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(Aminometil)-1-naftonitrilo puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar naftoquinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo nitrilo en un grupo amina.
Sustitución: El grupo aminometil puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio o gas hidrógeno en presencia de un catalizador.
Sustitución: Las reacciones de sustitución nucleofílica pueden involucrar reactivos como hidruro de sodio o compuestos de organolitio.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir naftoquinonas, mientras que la reducción puede producir aminas primarias.
Aplicaciones Científicas De Investigación
4-(Aminometil)-1-naftonitrilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en el estudio de interacciones enzimáticas y como sonda en ensayos bioquímicos.
Industria: Se puede utilizar en la producción de tintes, pigmentos y otros materiales.
Mecanismo De Acción
El mecanismo de acción de 4-(Aminometil)-1-naftonitrilo implica su interacción con dianas moleculares específicas, como enzimas o receptores. El grupo aminometil puede formar enlaces de hidrógeno e interacciones electrostáticas, mientras que el grupo nitrilo puede participar en reacciones de adición nucleofílica. Estas interacciones pueden modular la actividad de las moléculas diana, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
4-Aminocumarina: Similar en estructura pero con un anillo de cumarina en lugar de un anillo de naftaleno.
Ácido 4-(aminometil)benzoico: Contiene una parte de ácido benzoico en lugar de un anillo de naftaleno.
4-(Aminometil)indol: Presenta una estructura de anillo de indol.
Unicidad
4-(Aminometil)-1-naftonitrilo es único debido a su combinación específica de grupos funcionales y la estructura del anillo de naftaleno
Propiedades
Fórmula molecular |
C12H10N2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
4-(aminomethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H10N2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7,13H2 |
Clave InChI |
PQLFIZWJBNEEJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=CC=C(C2=C1)CN)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-Methyl-[3,3'-bipyridin]-5-amine](/img/structure/B11908676.png)




